

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methylphenol

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Compound of Interest

Compound Name: **3-Bromo-4-methylphenol**

Cat. No.: **B1336650**

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-Bromo-4-methylphenol** (CAS No. 60710-39-6), a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.

Introduction to 3-Bromo-4-methylphenol

3-Bromo-4-methylphenol, also known as 3-bromo-p-cresol, is an aromatic organic compound with the molecular formula C₇H₇BrO.^{[3][4][5]} Its structure consists of a phenol ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern gives rise to a unique set of spectroscopic signatures that are critical for its identification and quality control.

Chemical Structure:

Physical Properties:

Property	Value
Molecular Weight	187.03 g/mol [3]
Appearance	Light yellow to yellow powder or crystals
Melting Point	52-58 °C [5]
Solubility	Slightly soluble in water

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Bromo-4-methylphenol**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromo-4-methylphenol** is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	d	1H	H-2
~6.85	dd	1H	H-6
~6.65	d	1H	H-5
~5.0 (variable)	s (broad)	1H	-OH
~2.25	s	3H	-CH ₃

Interpretation of the ¹H NMR Spectrum:

- Aromatic Protons (δ 6.5-7.5): The aromatic region will display signals for the three protons on the benzene ring.
 - H-2: This proton is ortho to the hydroxyl group and meta to the bromine, and will appear as a doublet.
 - H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet of doublets due to coupling with both H-2 and H-5.
 - H-5: This proton is ortho to the methyl group and meta to the bromine. It will appear as a doublet.
- Hydroxyl Proton (δ ~5.0, variable): The phenolic proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. This peak will disappear upon the addition of a few drops of D₂O, a technique known as a "D₂O shake," which confirms its assignment.
- Methyl Protons (δ ~2.25): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **3-Bromo-4-methylphenol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Cap the NMR tube and gently invert to ensure a homogenous solution.
- Instrument Parameters (for a 500 MHz spectrometer):
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 3-4 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-32 averages to ensure a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~152	C-1 (C-OH)
~136	C-4 (C-CH ₃)
~132	C-2
~129	C-6
~116	C-5
~115	C-3 (C-Br)
~20	-CH ₃

Interpretation of the ¹³C NMR Spectrum:

- C-1 (ipso-carbon to -OH, $\delta \sim 152$): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.[6][7][8]
- C-4 (ipso-carbon to $-\text{CH}_3$, $\delta \sim 136$): The carbon bearing the methyl group.
- C-2 and C-6 ($\delta \sim 132$ and ~ 129): These are the aromatic CH carbons. Their exact assignment can be confirmed with 2D NMR techniques.
- C-5 ($\delta \sim 116$): Another aromatic CH carbon.
- C-3 (ipso-carbon to -Br, $\delta \sim 115$): The carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence its chemical shift.
- Methyl Carbon ($\delta \sim 20$): The carbon of the methyl group appears in the typical upfield region for alkyl carbons.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Parameters (for a 125 MHz spectrometer):
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform, phase correction, and baseline correction.
- Calibrate the spectrum using the solvent peak (CDCl_3 at δ 77.16 ppm).
- Assign the signals based on their chemical shifts and comparison with predicted values or spectral databases.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch ($-\text{CH}_3$)
~1600, ~1500	Medium-Strong	C=C aromatic ring stretch
~1230	Strong	C-O stretch (phenolic)
~820	Strong	C-H out-of-plane bend
~650	Medium	C-Br stretch

Interpretation of the IR Spectrum:

- O-H Stretch ($3500-3200 \text{ cm}^{-1}$): A prominent, broad absorption in this region is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
- C-H Stretches ($3100-2850 \text{ cm}^{-1}$): The absorptions above 3000 cm^{-1} are due to the C-H stretching of the aromatic ring, while those below 3000 cm^{-1} correspond to the methyl group's C-H stretching.

- C=C Aromatic Ring Stretches (~1600, ~1500 cm^{-1}): These absorptions are characteristic of the benzene ring.
- C-O Stretch (~1230 cm^{-1}): A strong band in this region is indicative of the C-O stretching vibration of the phenol.
- C-H Out-of-plane Bend (~820 cm^{-1}): The position of this band can sometimes give clues about the substitution pattern of the aromatic ring.
- C-Br Stretch (~650 cm^{-1}): The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **3-Bromo-4-methylphenol** with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the fine powder to a pellet press.
 - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (EI, 70 eV):

m/z	Relative Intensity (%)	Assignment
188/186	~98/100	$[M]^{+}$ (Molecular Ion)
107	High	$[M - Br]^{+}$
79/81	Moderate	$[Br]^{+}$
77	Moderate	$[C_6H_5]^{+}$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ($[M]^{+}$, m/z 186/188): The presence of a pair of peaks with approximately equal intensity, separated by two mass units, is the characteristic isotopic signature of a bromine atom (^{79}Br and ^{81}Br isotopes). This confirms the molecular weight of the compound.
- Loss of Bromine ($[M - Br]^{+}$, m/z 107): A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, leading to a prominent peak at m/z 107.
- Other Fragments: Other significant fragments may arise from the cleavage of the aromatic ring or the loss of other small molecules. The peak at m/z 77 is characteristic of a phenyl cation.

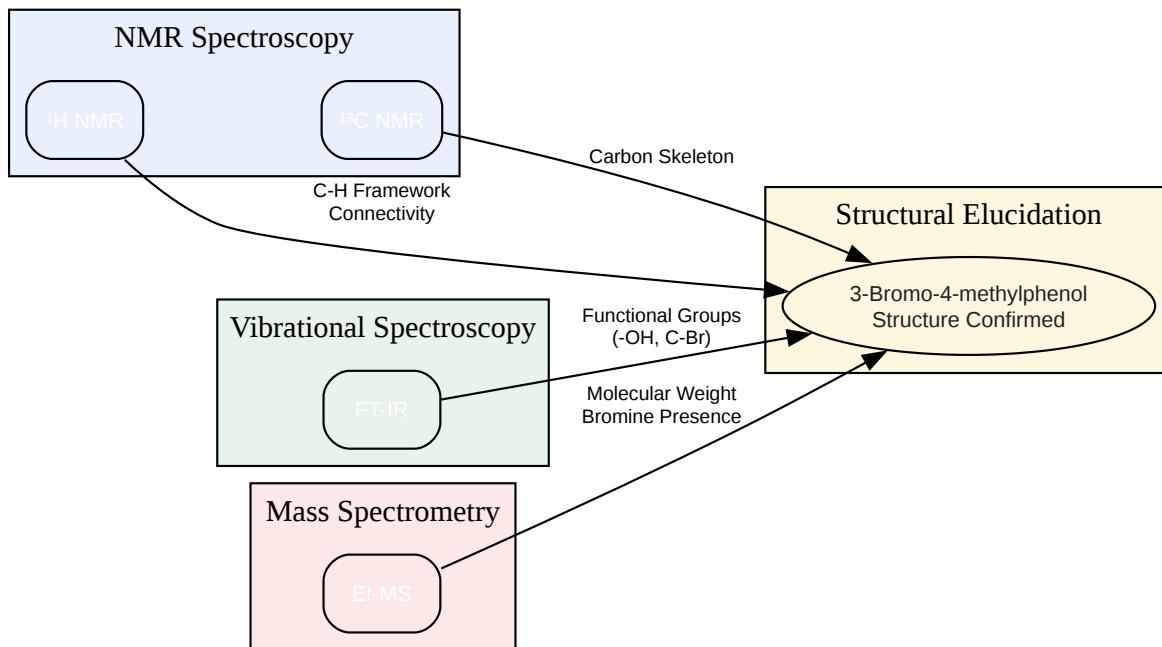
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of a dilute solution of **3-Bromo-4-methylphenol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:

- The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a radical cation (the molecular ion).
- Mass Analysis:
 - The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of **3-Bromo-4-methylphenol** is a synergistic process where information from each spectroscopic technique is combined to build a complete picture of the molecule.

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Caption: Workflow for the structural elucidation of **3-Bromo-4-methylphenol**.

Conclusion

The spectroscopic characterization of **3-Bromo-4-methylphenol** is a clear demonstration of the power of modern analytical techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and the presence of the bromine atom. By integrating the data from these techniques, an unambiguous structural assignment can be made, which is essential for its use in research and development.

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